
1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromofuran-3-yl)-N,N-dimethylmethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a brominated furan ring attached to a dimethylmethanamine group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine typically involves multiple steps. One common method starts with the bromination of furan to produce 5-bromofuran. This intermediate is then reacted with N,N-dimethylmethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromofuran-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced furan derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
1-(5-Bromofuran-3-yl)-N,N-dimethylmethanamine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cells.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials, including conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function, resulting in various biochemical and physiological effects.
Comparison with Similar Compounds
- 2-Amino-1-(5-bromofuran-3-yl)ethan-1-ol
- (1R)-2-amino-1-(5-bromofuran-3-yl)ethan-1-ol
- 3-(5-Bromofuran-3-yl)propan-1-amine
Comparison: 1-(5-Bromofuran-3-yl)-N,N-dimethylmethanamine is unique due to its specific structural features, such as the presence of a dimethylmethanamine group attached to the brominated furan ring. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H10BrNO |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
1-(5-bromofuran-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H10BrNO/c1-9(2)4-6-3-7(8)10-5-6/h3,5H,4H2,1-2H3 |
InChI Key |
UTUSHWVBGIHMMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=COC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


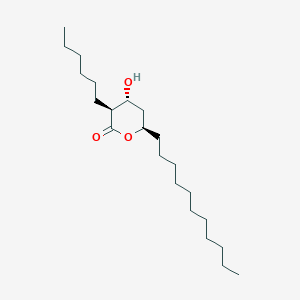
![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
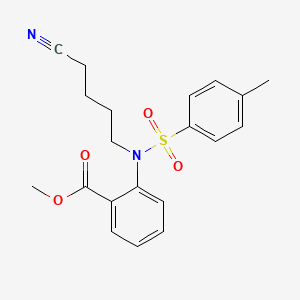
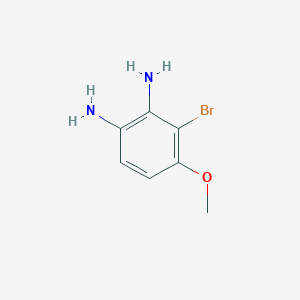
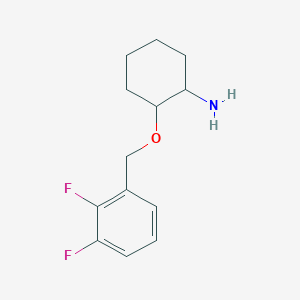
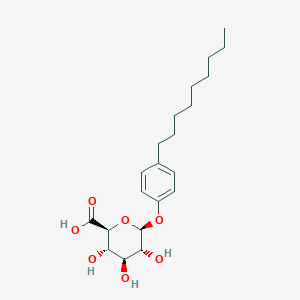
![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
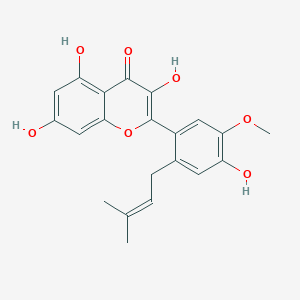

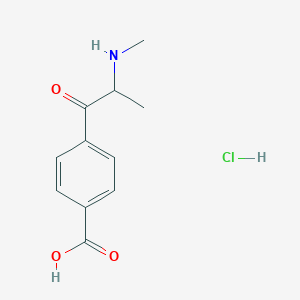
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
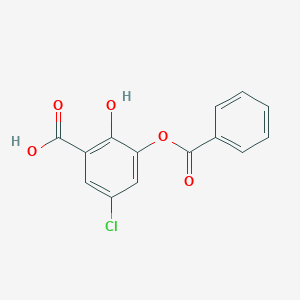
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)

